methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, with the molecular formula C7H10N2O2, is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring . The resulting intermediate is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to optimize reaction conditions and improve yield . The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole esters.
Scientific Research Applications
Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-carboxylate: Similar structure but with different substitution patterns.
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylate: Contains a phenyl group at position 3.
1,5-Dimethyl-1H-pyrazole-3-carboxylate: Carboxylate group at position 3 instead of 4.
Uniqueness
Methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 1,5-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(7(10)11-3)4-8-9(5)2/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTFDQGCTIBBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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